N-(4-Cyclopropoxy-2-fluorophenyl)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12FNO3S It is characterized by the presence of a cyclopropoxy group, a fluorophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound with the required purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Cyclopropoxy-2-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Cyclopropoxy-2-fluorophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FNO3S |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12FNO3S/c1-16(13,14)12-10-5-4-8(6-9(10)11)15-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
SSONKLMCIQQSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)F |
Origin of Product |
United States |
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